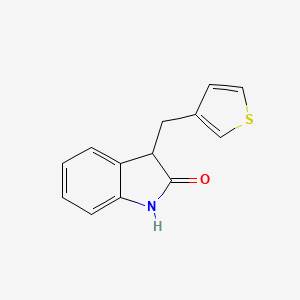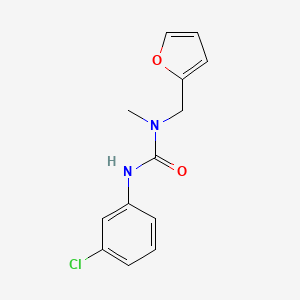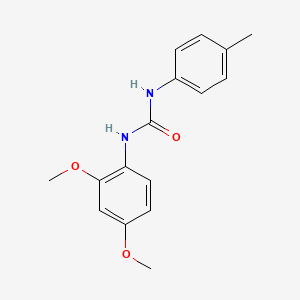
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is commonly referred to as TDIA, and its molecular formula is C13H11NOS. TDIA is a heterocyclic compound containing a thienyl ring and an indole ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of TDIA is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has been shown to have potent anticancer activity, which may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
TDIA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has also been shown to have antioxidant activity, which may be beneficial for the prevention and treatment of various diseases.
実験室実験の利点と制限
TDIA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. TDIA has also been shown to have potent therapeutic effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of TDIA in laboratory experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the potential side effects of TDIA are not well characterized, which may limit its use in clinical trials.
将来の方向性
There are several future directions for the research and development of TDIA. In medicinal chemistry, TDIA could be further optimized to improve its therapeutic efficacy and reduce potential side effects. In material science, TDIA could be studied for its potential use in the development of new organic electronic devices. Additionally, the mechanism of action of TDIA could be further elucidated to better understand its potential applications in various fields of research.
合成法
TDIA can be synthesized through a multistep process involving the condensation of 3-bromothiophene-2-carbaldehyde with aniline, followed by cyclization and reduction. The resulting compound is then subjected to a Friedel-Crafts acylation reaction to yield TDIA. The synthesis of TDIA has been optimized to yield high purity and yield, making it a suitable candidate for various research applications.
科学的研究の応用
TDIA has been studied for its potential use in various fields of scientific research. In medicinal chemistry, TDIA has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, TDIA has been used as a building block for the synthesis of more complex molecules. In material science, TDIA has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
3-(thiophen-3-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-6,8,11H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFTDVVQJMREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
